molecular formula C25H27FN4O3 B11193040 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one

Cat. No.: B11193040
M. Wt: 450.5 g/mol
InChI Key: RKQCANYNEYKJDU-UHFFFAOYSA-N
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Description

The compound 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one is a complex organic molecule that features a piperazine ring substituted with a fluorophenyl group, a dihydropyrimidinone core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one: can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one: is unique due to its specific combination of functional groups and its potential for high selectivity in receptor binding and enzyme inhibition. This makes it a valuable compound for targeted therapeutic applications and biochemical research.

Properties

Molecular Formula

C25H27FN4O3

Molecular Weight

450.5 g/mol

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4-one

InChI

InChI=1S/C25H27FN4O3/c1-18-22(11-16-31)25(33)30(24(27-18)19-5-3-2-4-6-19)17-23(32)29-14-12-28(13-15-29)21-9-7-20(26)8-10-21/h2-10,31H,11-17H2,1H3

InChI Key

RKQCANYNEYKJDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)CCO

Origin of Product

United States

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